molecular formula C17H18N2O3 B11176722 Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate

Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate

Cat. No.: B11176722
M. Wt: 298.34 g/mol
InChI Key: RXQWPOONFHJNDQ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester. Another method involves the reaction of 4-(dimethylamino)benzoyl chloride with methyl 4-aminobenzoate in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the dimethylamino group.

    Ethyl 4-aminobenzoate: Similar ester but with an ethyl group instead of a methyl group.

    4-(Dimethylamino)benzoic acid: Similar aromatic structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate is unique due to the presence of both the ester and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

methyl 4-[[4-(dimethylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C17H18N2O3/c1-19(2)15-10-6-12(7-11-15)16(20)18-14-8-4-13(5-9-14)17(21)22-3/h4-11H,1-3H3,(H,18,20)

InChI Key

RXQWPOONFHJNDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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